molecular formula C18H17ClO3 B5215871 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde

2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde

Cat. No.: B5215871
M. Wt: 316.8 g/mol
InChI Key: NTZYMVAAZXWBFW-UHFFFAOYSA-N
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Description

2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde is an organic compound that belongs to the class of phenol derivatives This compound is characterized by the presence of an allyl group, an ethoxy group, and a chlorobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde typically involves the reaction of 2-allylphenol with appropriate reagents to introduce the ethoxy and chlorobenzaldehyde groups. One common method involves the alkylation of 2-allylphenol with ethylene oxide to form 2-(2-allylphenoxy)ethanol, followed by chlorination and subsequent formylation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antifungal and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to inhibit fungal respiration by targeting the alternative oxidase enzyme (AOX). This inhibition disrupts the normal and alternative respiratory pathways, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its allyl, ethoxy, and chlorobenzaldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-2-5-14-6-3-4-7-17(14)21-10-11-22-18-9-8-16(19)12-15(18)13-20/h2-4,6-9,12-13H,1,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZYMVAAZXWBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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